molecular formula C17H16N4O B11838630 7-Methoxy-N4-(3-vinylphenyl)quinazoline-4,6-diamine

7-Methoxy-N4-(3-vinylphenyl)quinazoline-4,6-diamine

Cat. No.: B11838630
M. Wt: 292.33 g/mol
InChI Key: GURREYXHCKESSZ-UHFFFAOYSA-N
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Description

7-Methoxy-N4-(3-vinylphenyl)quinazoline-4,6-diamine is a chemical compound with the molecular formula C17H16N4O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a methoxy group at the 7th position and a vinylphenyl group at the N4 position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-N4-(3-vinylphenyl)quinazoline-4,6-diamine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method starts with the commercially available 4-chloro-7-fluoro-6-nitro-quinazoline, which undergoes substitution with phenylamine, followed by nucleophilic substitution and reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-N4-(3-vinylphenyl)quinazoline-4,6-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenylamine, various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

7-Methoxy-N4-(3-vinylphenyl)quinazoline-4,6-diamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other quinazoline derivatives.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a kinase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-N4-(3-vinylphenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: A potent inhibitor of vascular endothelial cell growth.

    N4-(4-((Thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine: Shows remarkable anti-cancer activity.

Uniqueness

7-Methoxy-N4-(3-vinylphenyl)quinazoline-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

4-N-(3-ethenylphenyl)-7-methoxyquinazoline-4,6-diamine

InChI

InChI=1S/C17H16N4O/c1-3-11-5-4-6-12(7-11)21-17-13-8-14(18)16(22-2)9-15(13)19-10-20-17/h3-10H,1,18H2,2H3,(H,19,20,21)

InChI Key

GURREYXHCKESSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C=C)N

Origin of Product

United States

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